

An In-Depth Technical Guide to 18-Methylmestranol: Discovery and Synthesis

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Compound of Interest

Compound Name: 18-Methylmestranol

CAS No.: 14009-70-2

Cat. No.: B195234

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This guide provides a comprehensive technical overview of **18-Methylmestranol**, a synthetic estrogen, from its discovery within the pioneering era of steroidal contraceptives to the intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind its creation and the chemical strategies employed in its synthesis, grounded in the seminal work of pioneers in the field.

Introduction: The Quest for Novel Oral Contraceptives

The mid-20th century witnessed a revolution in reproductive health with the advent of oral contraceptives.^{[1][2][3]} This era was marked by intense research and development aimed at creating potent, safe, and orally active synthetic hormones.^{[1][4]} At the forefront of this endeavor was the pharmaceutical company Wyeth Laboratories, where the distinguished organic chemist Dr. Herchel Smith led a team that patented numerous new chemical reactions for the synthesis of novel steroids.^{[4][5][6]} Their work was pivotal in the invention of synthetic birth control pills and other hormone therapy treatments.^[4] It is within this context of innovation

and the drive to modify and enhance the properties of steroidal hormones that **18-Methylmestranol** emerged.

18-Methylmestranol, a derivative of mestranol, itself a prodrug of ethinylestradiol, represents a targeted modification of the core steroid structure. The introduction of a methyl group at the C18 position was a strategic chemical alteration aimed at exploring the structure-activity relationships of synthetic estrogens and potentially improving their pharmacological profile.

Table 1: Chemical and Physical Properties of **18-Methylmestranol**

Property	Value
IUPAC Name	(17 α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
Synonyms	13 β -Ethyl-17 α -ethynyl-3-methoxyestra-1,3,5(10)-trien-17 β -ol
CAS Number	14009-70-2
Molecular Formula	C ₂₂ H ₂₈ O ₂
Molecular Weight	324.46 g/mol

The Discovery of **18-Methylmestranol**: A Legacy of Herchel Smith and Wyeth Laboratories

The discovery of **18-Methylmestranol** is intrinsically linked to the broader research program led by Herchel Smith at Wyeth Pharmaceuticals in the 1960s and 1970s.[5] Smith's group was a powerhouse in the total synthesis of steroids, developing novel methods to create steroids not found in nature.[5] Their focus was on creating new progestins and estrogens for use in oral contraceptives.[5]

The strategic impetus for synthesizing 18-methyl substituted steroids, such as **18-Methylmestranol**, stemmed from a systematic exploration of how structural modifications to the steroid nucleus would impact biological activity. The "18-methyl" designation is a historical colloquialism referring to the ethyl group at the C13 position, which replaces the typical methyl

group found in natural estrogens. This C13 position is stereochemically crucial, and alterations here were known to significantly influence hormonal potency.

While a singular "discovery" paper for **18-Methylmestranol** is not readily apparent in the public domain, its genesis can be traced through the patents and publications of Herchel Smith and his colleagues from that period, which describe the synthesis of a variety of 13-alkylgonane derivatives.[7][8] These documents reveal a clear research trajectory focused on manipulating the steroid backbone to fine-tune its interaction with estrogen and progesterone receptors. The synthesis of compounds like Methoxydienone, a 13 β -ethylgonane derivative, by Smith's team further underscores their expertise and interest in this class of steroids.[5]

The Total Synthesis of 18-Methylmestranol: A Retrosynthetic Approach

A definitive, step-by-step published total synthesis of **18-Methylmestranol** is not readily available. However, based on the extensive work of Herchel Smith's group on the synthesis of closely related 13-ethylgonane derivatives, a scientifically sound and historically accurate synthetic route can be constructed.[7][8] The core of this synthesis lies in the construction of the steroidal framework, followed by the introduction of the key functional groups.

A plausible retrosynthetic analysis of **18-Methylmestranol** reveals a convergent approach, a hallmark of efficient steroid synthesis.



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Caption: Retrosynthetic analysis of **18-Methylmestranol**.

Key Experimental Protocol: The Torgov-Smith Annulation for the Steroid Core

A foundational step in many total syntheses of steroids from this era, including those developed by Herchel Smith, is the Torgov-Smith annulation. This powerful reaction constructs the C and D rings of the steroid nucleus onto an existing A/B-ring precursor.

Step-by-Step Methodology:

- **Preparation of the Vinyl Ketone Precursor:** The synthesis would likely begin with a readily available starting material, which is then converted to a vinyl ketone. For a 13-ethyl derivative, a precursor containing an ethyl group at the appropriate position would be utilized.
- **Condensation Reaction:** The vinyl ketone precursor is reacted with a suitable A-ring synthon, such as a derivative of m-methoxyphenylethylamine, under acidic or basic conditions. This condensation reaction forms a key secodione intermediate.
- **Cyclization (Annulation):** The secodione intermediate is then subjected to an acid-catalyzed cyclization. This intramolecular aldol condensation/dehydration sequence closes the C and D rings, forming the tetracyclic steroid core.

Formation of the Aromatic A-Ring and Introduction of the 17-Keto Group

Following the construction of the core structure, the synthesis would proceed to establish the characteristic aromatic A-ring of estrogens and the ketone at the C17 position.

Step-by-Step Methodology:

- **Birch Reduction:** A Birch reduction of a suitable tetralone derivative, a common strategy in steroid synthesis, would be employed to generate the desired diene system in the A and B rings.
- **Acid-catalyzed Isomerization:** Subsequent treatment with acid would then isomerize the diene to form the thermodynamically stable aromatic A-ring, yielding the 3-methoxy-gona-1,3,5(10)-triene skeleton.

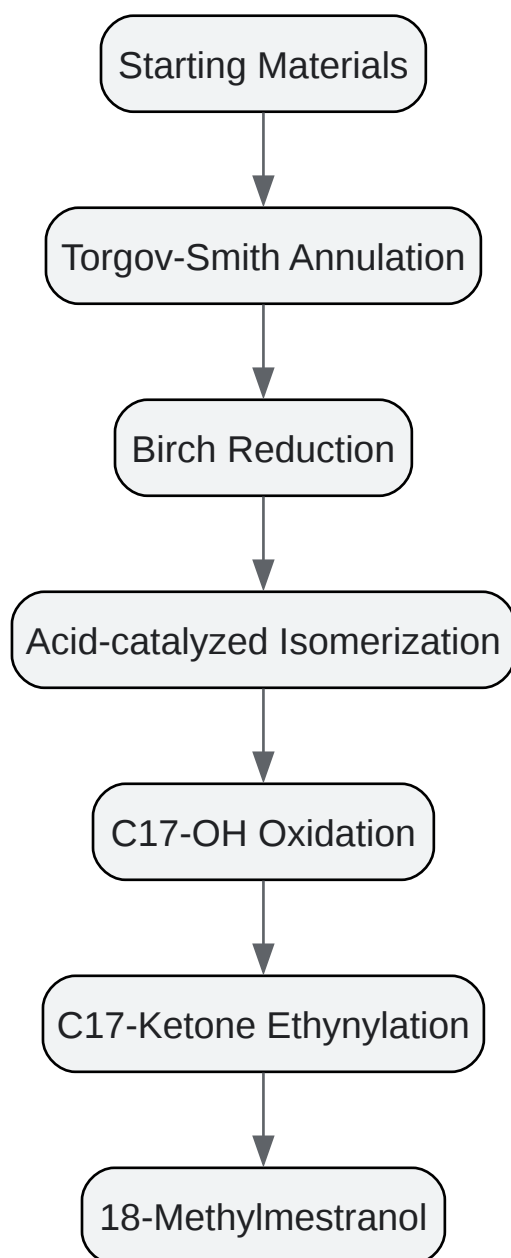
- Oxidation: The hydroxyl group at C17 would then be oxidized to a ketone using standard oxidizing agents such as chromic acid. This yields the key intermediate: 13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one.

Final Step: Ethynylation of the C17-Ketone

The final and crucial step to arrive at **18-Methylmestranol** is the introduction of the ethynyl group at the C17 position. This modification is known to significantly enhance oral bioavailability and estrogenic potency.

Step-by-Step Methodology:

- Reaction with Acetylide: The 17-keto steroid is treated with an acetylide salt, typically lithium acetylide or sodium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran.
- Nucleophilic Addition: The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon at C17.
- Workup: An aqueous workup protonates the resulting alkoxide, yielding the 17 α -ethynyl-17 β -hydroxy functionality and completing the synthesis of **18-Methylmestranol**.



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Caption: Simplified workflow for the total synthesis of **18-Methylmestranol**.

Pharmacological Profile and Mechanism of Action

As a derivative of mestranol, **18-Methylmestranol** is presumed to act as a prodrug, being metabolized in the liver to its active form, which would be the 18-methyl analog of ethinylestradiol. This active metabolite would then exert its effects by binding to and activating estrogen receptors (ER α and ER β).

The primary mechanism of action of estrogens is the modulation of gene transcription. Upon binding to the estrogen receptor in the nucleus of target cells, the receptor-ligand complex undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes. This cascade of events ultimately results in the physiological effects associated with estrogens.

Structure-Activity Relationships: The Significance of the 18-Methyl Group

The introduction of the ethyl group at the C13 position (the "18-methyl" group) is a critical modification that influences the pharmacological properties of the steroid. Structure-activity relationship (SAR) studies of estrogens have revealed several key principles:

- **Receptor Binding:** The overall shape and stereochemistry of the steroid nucleus are paramount for high-affinity binding to the estrogen receptor.
- **Influence of C13-Substitution:** Altering the size of the substituent at the C13 position can impact the conformation of the D-ring and the overall topography of the molecule, thereby affecting its fit within the ligand-binding pocket of the estrogen receptor.
- **Potency and Selectivity:** Modifications at the C13 position can modulate the estrogenic potency and potentially introduce selectivity for different estrogen receptor subtypes or tissues.

A study on the impact of inverting the C18-methyl group of estradiol from the natural β -configuration to the α -configuration demonstrated a significant decrease in estrogenic activity. [1] The 18-epi-17 β -estradiol analog showed markedly lower affinity for the estrogen receptor and reduced estrogenicity in cell-based assays. [1] This highlights the critical importance of the stereochemistry at the C13 position for potent estrogenic activity. While **18-Methylmestranol** retains the natural β -configuration of the ethyl group, the increased steric bulk compared to a methyl group would be expected to subtly alter its interaction with the receptor, a key rationale for its synthesis during the exploratory phase of contraceptive development.

Table 2: Comparative Estrogenic Activity of Estradiol Analogs[1]

Compound	Relative Binding Affinity for ER (%)	Estrogenicity in MCF-7 cells (relative to 17 β -E2)
17 β -Estradiol	100	1
18-epi-17 β -Estradiol	1.2	~1/1000

Data from a study on estradiol derivatives, presented to illustrate the impact of C18-methyl group modifications.

Conclusion and Future Perspectives

18-Methylmestranol stands as a testament to the ingenuity and systematic approach of medicinal chemists during the golden age of steroid research. Its discovery and synthesis were driven by a deep understanding of steroid chemistry and a clear therapeutic goal: the development of improved oral contraceptives. While it may not be a widely used compound today, the principles behind its design and the synthetic strategies employed in its creation remain fundamental to the field of steroid drug discovery.

Further research into the specific pharmacological profile of **18-Methylmestranol** and its active metabolites could provide valuable insights into the nuanced structure-activity relationships of synthetic estrogens. Modern computational modeling and advanced analytical techniques could be applied to retrospectively analyze the rationale for its synthesis and to explore its potential interactions with estrogen receptors in greater detail. The legacy of Herchel Smith and his colleagues at Wyeth Laboratories continues to inform and inspire the next generation of scientists working to develop novel therapeutics based on the versatile steroid scaffold.

References

- About Herchel Smith. (n.d.). Herchel Smith Postdoctoral Research Fellowships. Retrieved January 31, 2026, from [\[Link\]](#)
- The Contraceptive Pill (Student Film Competition). (2016, May 19). YouTube. Retrieved January 31, 2026, from [\[Link\]](#)
- Herchel Smith (Emmanuel 1942). (n.d.). Cambridge in America. Retrieved January 31, 2026, from [\[Link\]](#)

- Watkins, E. S. (2012). How the Pill Became a Lifestyle Drug: The Pharmaceutical Industry and Birth Control in the United States Since 1960. *American journal of public health*, 102(8), 1462–1472. [\[Link\]](#)
- Sitruk-Ware, R., & Nath, A. (2013). The use of progestins in contraception. *Best practice & research. Clinical obstetrics & gynaecology*, 27(6), 837–847. [\[Link\]](#)
- Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. *The Journal of steroid biochemistry and molecular biology*, 127(3-5), 324–330. [\[Link\]](#)
- Oral Contraceptive Pill. (n.d.). Dittrick Medical History Center. Retrieved January 31, 2026, from [\[Link\]](#)
- Erev, T. (2020). History of oral contraception. *Ginekologia Polska*, 91(7), 421–425. [\[Link\]](#)
- Schindler, A. E., Campagnoli, C., Druckmann, R., Huber, J., Pasqualini, J. R., Scheppe, K. W., & Thijssen, J. H. (2003). Classification and pharmacology of progestins. *Maturitas*, 46 Suppl 1, S7–S16. [\[Link\]](#)
- Baird, D. T. (2000). History of Oral Contraception. *Virtual Mentor*, 2(6), 55–56. [\[Link\]](#)
- A Timeline of Contraception. (n.d.). PBS. Retrieved January 31, 2026, from [\[Link\]](#)
- Methoxydienone. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [\[Link\]](#)
- Yager, J. D., & Davidson, N. E. (2006). Estrogen carcinogenesis in breast cancer. *The New England journal of medicine*, 354(3), 270–282. [\[Link\]](#)
- Buzby, G. C., Hartley, D., Hughes, G. A., Smith, H., Gadsby, B. W., & Jansen, A. B. (1967). Totally Synthetic Steroid Hormones. XIII.1 The Chemical Resolution of Some Racemic Estrane, 13 β -Ethylgonane, and 13 β -n-Propylgonane Derivatives and the Preparation of Some Estrane and 13 β -Ethylgonane Derivatives of Unnatural Configuration. *Journal of Medicinal Chemistry*, 10(2), 199–204. [\[Link\]](#)
- Yarrow, J. F., McCoy, S. C., & Borst, S. E. (2010). 17 β -Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity,

hemoglobin, and prostate. American journal of physiology. Endocrinology and metabolism, 298(4), E850–E858. [[Link](#)]

- Buzby, G. C., Jr, Hartley, D., Hughes, G. A., Smith, H., Gadsby, B. W., & Jansen, A. B. (1967). Totally synthetic steroid hormones. 13. The chemical resolution of some racemic estrane, 13-beta-ethylgonane, and 13-beta-n-propylgonane derivatives and the preparation of some estrane and 13-beta-ethylgonane derivatives of unnatural configuration. Journal of medicinal chemistry, 10(2), 199–204. [[Link](#)]

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Sources

- [1. Oral Contraceptive Pill - Dittrick Medical History Center \[artsci.case.edu\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. journalofethics.ama-assn.org \[journalofethics.ama-assn.org\]](#)
- [4. How the Pill Became a Lifestyle Drug: The Pharmaceutical Industry and Birth Control in the United States Since 1960 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Methoxydienone - Wikipedia \[en.wikipedia.org\]](#)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. Totally synthetic steroid hormones. 13. The chemical resolution of some racemic estrane, 13-beta-ethylgonane, and 13-beta-n-propylgonane derivatives and the preparation of some estrane and 13-beta-ethylgonane derivatives of unnatural configuration - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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